molecular formula C6H3Cl2N2+ B14341836 2,3-Dichlorobenzene-1-diazonium CAS No. 99339-83-0

2,3-Dichlorobenzene-1-diazonium

Cat. No.: B14341836
CAS No.: 99339-83-0
M. Wt: 174.00 g/mol
InChI Key: SJBYGFDYNQPADT-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzenediazonium is an organic compound with the molecular formula C6H3Cl2N2+. It is a diazonium salt derived from 2,3-dichloroaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,3-dichloroaniline. The process involves the reaction of 2,3-dichloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction can be represented as follows:

C6H3Cl2NH2+NaNO2+2HClC6H3Cl2N2+Cl+NaCl+2H2OC6H3Cl2NH2 + NaNO2 + 2HCl \rightarrow C6H3Cl2N2+Cl- + NaCl + 2H2O C6H3Cl2NH2+NaNO2+2HCl→C6H3Cl2N2+Cl−+NaCl+2H2O

Industrial Production Methods: In industrial settings, the synthesis of 2,3-dichlorobenzenediazonium follows similar principles but is scaled up to accommodate larger quantities. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (CN).

    Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.

Common Reagents and Conditions:

    Substitution by Hydroxyl Group: This reaction occurs when the diazonium salt is warmed in water, forming phenol.

    Sandmeyer Reaction: This involves the use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to replace the diazonium group with a halide.

    Coupling Reactions: These reactions typically occur in alkaline conditions with phenols or aromatic amines to form azo compounds.

Major Products:

    Phenol: Formed by substitution with the hydroxyl group.

    Chlorobenzene/Bromobenzene: Formed via the Sandmeyer reaction.

    Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

Scientific Research Applications

2,3-Dichlorobenzenediazonium has several applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds, particularly azo dyes.

    Biology: Diazonium salts are used in histology for staining tissues.

    Medicine: Research into diazonium compounds includes their potential use in drug delivery systems.

    Industry: It is used in the manufacture of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzenediazonium involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group (-N2+) is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted aromatic compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzenediazonium
  • 2,5-Dichlorobenzenediazonium
  • 3,5-Dichlorobenzenediazonium

Comparison: 2,3-Dichlorobenzenediazonium is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products formed. Compared to its isomers, such as 2,4-dichlorobenzenediazonium and 2,5-dichlorobenzenediazonium, the position of the chlorine atoms affects the electronic distribution and steric hindrance, leading to differences in reaction rates and product selectivity.

Properties

IUPAC Name

2,3-dichlorobenzenediazonium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3H/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYGFDYNQPADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503780
Record name 2,3-Dichlorobenzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99339-83-0
Record name 2,3-Dichlorobenzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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